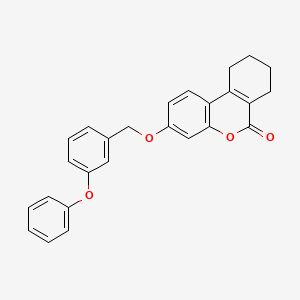![molecular formula C19H24N4O5S B11161237 1-(4-Acetylpiperazin-1-yl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethanone](/img/structure/B11161237.png)
1-(4-Acetylpiperazin-1-yl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylpiperazin-1-yl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethanone is a complex organic compound that features a piperazine ring, a quinazoline moiety, and a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperazine Ring:
- Starting with a suitable piperazine derivative, such as 1-benzylpiperazine.
- Acetylation of the piperazine ring using acetic anhydride under reflux conditions to yield 1-(4-acetylpiperazin-1-yl) derivative.
-
Synthesis of the Quinazoline Moiety:
- The quinazoline core can be synthesized from 2-aminobenzamide and appropriate aldehydes under acidic conditions.
- Methoxylation of the quinazoline ring using dimethyl sulfate to introduce methoxy groups at positions 6 and 7.
-
Formation of the Sulfanyl Linkage:
- The sulfanyl linkage is introduced by reacting the quinazoline derivative with a thiol-containing compound under basic conditions.
- The final coupling step involves the reaction of the piperazine derivative with the quinazoline-thiol intermediate under mild conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Acetylpiperazin-1-yl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to a tetrahydroquinazoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Acetylpiperazin-1-yl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
1-(4-Acetylpiperazin-1-yl)-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone: Lacks the methoxy groups on the quinazoline ring.
1-(4-Acetylpiperazin-1-yl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]amino}ethanone: Contains an amino linkage instead of a sulfanyl linkage.
Uniqueness: 1-(4-Acetylpiperazin-1-yl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethanone is unique due to the presence of both the methoxy-substituted quinazoline ring and the sulfanyl linkage, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H24N4O5S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-[[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]sulfanylmethyl]-6,7-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H24N4O5S/c1-12(24)22-4-6-23(7-5-22)18(25)11-29-10-17-20-14-9-16(28-3)15(27-2)8-13(14)19(26)21-17/h8-9H,4-7,10-11H2,1-3H3,(H,20,21,26) |
Clé InChI |
HAAHYUBRNFRJBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C(=O)CSCC2=NC3=CC(=C(C=C3C(=O)N2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B11161157.png)
![N-(2,3-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide](/img/structure/B11161163.png)
![N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B11161168.png)
![8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl propanoate](/img/structure/B11161175.png)
![6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11161180.png)
![1-[(4-chlorophenyl)carbonyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11161183.png)
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B11161190.png)
![N~1~-(6-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11161191.png)
![methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161207.png)

![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11161219.png)
![4-(acetylamino)-N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11161222.png)
![8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11161227.png)
![Ethyl 2-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11161248.png)
